PI3K/mTOR Inhibitor-17

mTOR inhibition kinase assay structure-activity relationship

Researchers requiring mTOR-specific signaling dissection often face confounding off-target PI3K inhibition with common dual inhibitors. mTOR Inhibitor-17 (Compound 9e, CAS 1144075-40-0) is a thieno[3,2-d]pyrimidine-based ATP-competitive mTOR inhibitor that resolves this issue with sub-nanomolar potency (IC50 = 0.68 nM) and exceptional >2000-fold selectivity over PI3Kα (IC50 = 1359 nM). - Enables unambiguous attribution of cellular phenotypes to mTOR inhibition, confirmed in LNCaP cells (IC50 = 40 nM). - Serves as a benchmark reference for SAR campaigns with published quantitative activity profiles against close analogs (9a-9f). - Provides an orthogonal chemotype to rapamycin and AZD8055 for target-specific validation. Supplied with rigorous analytical characterization and stable global logistics for reliable procurement.

Molecular Formula C22H23N5O2S
Molecular Weight 421.5 g/mol
Cat. No. B12374503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K/mTOR Inhibitor-17
Molecular FormulaC22H23N5O2S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C(=N3)N5CC6CCC(C5)O6)SC=C4
InChIInChI=1S/C22H23N5O2S/c28-22(24-15-5-6-15)23-14-3-1-13(2-4-14)20-25-18-9-10-30-19(18)21(26-20)27-11-16-7-8-17(12-27)29-16/h1-4,9-10,15-17H,5-8,11-12H2,(H2,23,24,28)
InChIKeyHBZPGFLLAMADHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mTOR Inhibitor 9e: Selective ATP-Competitive mTOR Kinase Inhibitor


1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea (CAS 1144075-40-0, also known as mTOR inhibitor 9e or mTOR inhibitor-17) is a thieno[3,2-d]pyrimidine-based, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase [1]. It was discovered as part of a medicinal chemistry optimization effort to replace the morpholine group in known PI3K inhibitors with an 8-oxa-3-azabicyclo[3.2.1]octane moiety, leading to a marked increase in mTOR selectivity . The compound is characterized by its sub-nanomolar mTOR inhibitory potency (IC50 = 0.68 nM) and exceptional selectivity over the structurally related PI3Kα kinase (IC50 = 1359 nM), yielding a >2000-fold selectivity window [1].

Why mTOR Inhibitor 9e Cannot Be Substituted


While several thieno[3,2-d]pyrimidine-based mTOR inhibitors share a common core scaffold, subtle modifications to the 2-aryl urea substituent and the bicyclic hinge-binding motif profoundly alter both target potency and isoform selectivity. The replacement of a morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group fundamentally shifts the selectivity profile from dual PI3K/mTOR inhibition to mTOR-selective inhibition [1]. Furthermore, the specific urea appendage (cyclopropyl vs. methyl, ethyl, phenyl, or 2-hydroxyethyl) dictates the balance between mTOR inhibitory potency, PI3K off-target activity, and cellular antiproliferative efficacy [2]. Consequently, direct substitution of this compound with a close analog, even one differing by a single methyl group, will result in a quantitatively distinct pharmacological outcome, compromising experimental reproducibility or therapeutic hypothesis testing.

mTOR Inhibitor 9e vs Key Analogs


Superior mTOR Potency over Urea Analogs

The target compound (9e) exhibits an mTOR IC50 of 0.68 nM, which is more potent than the ethylurea analog (9b, IC50 = 0.76 nM), the phenylurea analog (9f, IC50 = 1.25 nM), and the acetamide analog (CHEMBL596430, IC50 = 26.5 nM) [1]. While the methylurea analog (9c) has a comparable mTOR IC50 of 0.7 nM, the target compound achieves a superior balance of potency and selectivity .

mTOR inhibition kinase assay structure-activity relationship thienopyrimidine

Exceptional Selectivity over PI3Kα

The target compound (9e) demonstrates an IC50 of 1359 nM against PI3Kα, yielding a selectivity ratio of approximately 2000-fold (1359 nM / 0.68 nM) . This selectivity window is significantly wider than that of the methylurea analog 9c (selectivity ratio ≈ 1180; PI3Kα IC50 = 825 nM, mTOR IC50 = 0.7 nM) and dramatically wider than the phenylurea analog 9f (selectivity ratio ≈ 66; PI3Kα IC50 = 82 nM, mTOR IC50 = 1.25 nM) . The acetamide analog CHEMBL596430 shows a PI3Kα IC50 of 4.37 µM, but its mTOR potency is poor (26.5 nM), resulting in a different selectivity profile [1].

kinase selectivity PI3K off-target mTOR specificity thienopyrimidine

Enhanced Antiproliferative Activity in LNCaP Cells

The target compound (9e) inhibits the growth of LNCaP human prostate cancer cells with an IC50 of 40 nM . This cellular potency is superior to that of the methylurea analog 9c (IC50 = 87 nM), the methylurea analog 9a (IC50 = 80 nM), and the phenylurea analog 9f (IC50 = 140 nM) . The improved cellular efficacy correlates with its enhanced mTOR inhibitory potency and favorable selectivity profile.

cellular proliferation LNCaP anticancer activity mTOR signaling

ATP-Competitive Mechanism vs Allosteric mTORC1 Inhibitors

The target compound belongs to the class of ATP-competitive mTOR kinase inhibitors, a mechanism distinct from the allosteric inhibition of mTORC1 by rapamycin and its analogs (rapalogs) [1]. Unlike rapamycin, which primarily inhibits mTORC1 by binding to FKBP12, ATP-competitive inhibitors like this compound directly target the kinase domain of mTOR, enabling inhibition of both mTORC1 and mTORC2 [2]. This mechanistic difference is crucial for applications requiring complete blockade of mTOR signaling, as mTORC2-dependent phosphorylation of AKT (Ser473) is often upregulated upon rapamycin treatment due to feedback activation [3].

ATP-competitive inhibitor allosteric inhibitor mTORC1/mTORC2 mechanism of action

Comparative Potency and Selectivity vs AZD8055

The target compound (9e) achieves an mTOR IC50 of 0.68 nM and a selectivity ratio of ~2000-fold over PI3Kα . The well-characterized ATP-competitive mTOR inhibitor AZD8055 exhibits a comparable mTOR IC50 of 0.8 nM and a similar ~1000-fold selectivity over class I PI3K isoforms [1]. While both compounds are highly potent and selective, the target compound demonstrates marginally better mTOR potency and a 2-fold higher selectivity window, suggesting potential advantages in assays where PI3K off-target activity must be strictly minimized.

mTOR inhibitor AZD8055 benchmarking kinase selectivity

Optimal Applications of mTOR Inhibitor 9e


Mechanistic Studies in PI3K-Activated Cancers

The compound's exceptional selectivity over PI3Kα (>2000-fold) and potent cellular activity in LNCaP cells (IC50 = 40 nM) make it ideal for dissecting mTOR-specific signaling in cancer models where PI3K pathway activation is a confounding factor [1]. Using this compound instead of dual PI3K/mTOR inhibitors or less selective analogs allows researchers to attribute observed phenotypes specifically to mTOR inhibition.

SAR Studies and Chemical Probe Development

As the most selective and one of the most potent members of the 2-arylthieno[3,2-d]pyrimidine urea series, this compound serves as a benchmark reference for SAR campaigns [1]. Its well-defined activity profile against a panel of close analogs (9a, 9b, 9c, 9f) provides a quantitative framework for evaluating new derivatives.

In Vitro Pharmacology with Minimized PI3K Off-Target Effects

In assays where PI3K inhibition could confound results (e.g., studies of insulin signaling, immune cell function, or glucose metabolism), the high selectivity window (~2000-fold) ensures that observed effects are predominantly mTOR-driven, unlike many first-generation ATP-competitive mTOR inhibitors with broader kinase inhibition profiles [1].

Benchmarking Against Established mTOR Inhibitors

Researchers using AZD8055 or rapamycin as reference compounds can employ this compound as an orthogonal tool to validate mTOR-dependent phenotypes. Its comparable potency to AZD8055 but distinct chemical scaffold provides a robust control for target-specific versus compound-specific effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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